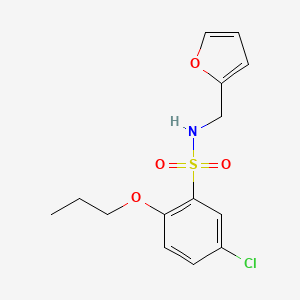![molecular formula C18H22O3 B5088616 1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene](/img/structure/B5088616.png)
1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene is a chemical compound that is commonly known as BHT-920. It is a synthetic compound that is used in scientific research for its ability to bind to estrogen receptors.
Mécanisme D'action
BHT-920 acts as a selective estrogen receptor modulator (SERM) by binding to estrogen receptors alpha and beta. It has been shown to have both agonist and antagonist effects on these receptors, depending on the tissue type and the presence of other co-regulators.
Biochemical and Physiological Effects
BHT-920 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase bone density in animal models, and has been studied as a potential treatment for osteoporosis. It has also been shown to have anti-inflammatory effects, and has been studied as a potential treatment for inflammatory diseases such as arthritis. Additionally, BHT-920 has been shown to have neuroprotective effects, and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BHT-920 in lab experiments is its ability to selectively bind to estrogen receptors alpha and beta. This allows researchers to study the effects of estrogen on specific tissues and physiological processes. However, one limitation of using BHT-920 is its relatively low potency compared to other SERMs such as tamoxifen and raloxifene.
Orientations Futures
There are several future directions for research on BHT-920. One area of interest is its potential as a treatment for osteoporosis. Further studies are needed to determine its effectiveness and safety in humans. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies in animal models have shown promising results, but further research is needed to determine its effectiveness in humans. Additionally, further studies are needed to determine the optimal dosage and administration of BHT-920 for different applications.
Méthodes De Synthèse
BHT-920 is synthesized through a multi-step process that involves the reaction of 2-methoxyphenol with 3-methylphenol to form a phenol intermediate. This intermediate is then reacted with 4-bromobutyl bromide to form a bromo intermediate. The final step involves the reaction of the bromo intermediate with sodium methoxide to form BHT-920.
Applications De Recherche Scientifique
BHT-920 is primarily used in scientific research as an estrogen receptor modulator. It has been shown to bind to both estrogen receptor alpha and beta, and has been used to study the effects of estrogen on various physiological and pathological processes.
Propriétés
IUPAC Name |
1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-15-8-7-9-16(14-15)20-12-5-6-13-21-18-11-4-3-10-17(18)19-2/h3-4,7-11,14H,5-6,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSKYGVZPDMOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B5088535.png)

![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5088550.png)
![3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5088572.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(isopropylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5088577.png)
![1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5088581.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5088590.png)


![2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B5088632.png)
![3'-amino-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B5088635.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-indazol-1-yl)acetamide](/img/structure/B5088639.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5088646.png)